molecular formula C8H7ClN4O2 B1602108 Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate CAS No. 99951-90-3

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Cat. No.: B1602108
CAS No.: 99951-90-3
M. Wt: 226.62 g/mol
InChI Key: WHOZJESYNNZNSN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a chemical compound belonging to the class of triazole-pyrimidine derivatives This compound features a triazole ring fused to a pyrimidine ring, with a chloro group at the 5-position and an ethyl carboxylate group at the 7-position

Mechanism of Action

Target of Action

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate primarily targets ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases. The NF-kB pathway regulates the immune response to infection. Inhibition of these pathways by the compound can lead to neuroprotective and anti-inflammatory effects .

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the reaction occurs can affect the yield and regioselectivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrimidine derivative with a chloro-substituted triazole precursor in the presence of a base and a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the scale of production, cost efficiency, and desired purity of the final product. Process optimization techniques, such as reaction monitoring and in-line purification, are employed to enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents onto the pyrimidine ring.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in the development of new therapeutic agents for various diseases, such as neurodegenerative disorders and inflammatory conditions.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is compared with other similar compounds, such as Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZJESYNNZNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564702
Record name Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99951-90-3
Record name Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine (10 g) was added to 50 ml of phosphorus oxychloride at room temperature, the mixture was heated at 60° C. for one hour, and excess phosphorus oxychloride was removed by distillation under reduced pressure. The remaining dark red oil was shaken with 200 ml of chloroform and 100 ml of water, and the aqueous layer was again extracted with 100 ml of fresh chloroform. The chloroform layers were joined together and washed with 80 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The dried solution was concentrated under reduced pressure to about 50 ml, and the residue was recrystallized from 100 ml of n-hexane. The crystals were collected by filtration, affording 6.2 g of the objective compound as faint yellow crystals.
Name
7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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